Malachite Green carbinol

Catalog No.
S702306
CAS No.
510-13-4
M.F
C23H26N2O
M. Wt
346.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Malachite Green carbinol

CAS Number

510-13-4

Product Name

Malachite Green carbinol

IUPAC Name

bis[4-(dimethylamino)phenyl]-phenylmethanol

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C23H26N2O/c1-24(2)21-14-10-19(11-15-21)23(26,18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,26H,1-4H3

InChI Key

LXHOGENDFZKPSF-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)O

The exact mass of the compound Malachite Green Carbinol base is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Malachite Green carbinol (CAS 510-13-4) is the uncharged, highly lipophilic pseudobase form of the well-known triphenylmethane dye, Malachite Green[1]. Unlike its widely available cationic salt counterparts, the carbinol base is colorless and exhibits excellent solubility in non-polar organic solvents. In industrial and advanced research applications, it is primarily procured as a solvent-compatible color former, a UV-responsive photobase, and a high-purity intermediate for custom dye synthesis [2]. Its unique ability to undergo rapid heterolytic cleavage under UV irradiation to release hydroxide ions makes it a critical functional material in photochromic dosimeters, smart polymers, and light-activated pH-jump systems [2].

Substituting Malachite Green carbinol with its common cationic salts (such as the oxalate or chloride) or its reduced leuco form (Leucomalachite Green) fundamentally disrupts formulation compatibility and actuation mechanisms [1]. The cationic salts are highly water-soluble but exhibit poor compatibility with non-polar organic matrices used in advanced coatings and resins; furthermore, salts are already permanently colored, neutralizing any photochromic utility [1]. Conversely, while Leucomalachite Green is also colorless, it lacks the critical hydroxyl group; it requires chemical or enzymatic oxidation to generate color and cannot function as a photobase [2]. Procurement of the exact carbinol form is therefore mandatory for applications requiring organic solubility coupled with direct UV-triggered hydroxide release and color generation [2].

UV-Triggered Hydroxide Release and Coloration Mechanism

Malachite Green carbinol functions as a direct photobase. Upon UV irradiation (typically 280–300 nm), it undergoes rapid heterolytic C-O bond cleavage, releasing a hydroxide ion (OH⁻) and transitioning from colorless to the intensely green cationic form [1]. In contrast, Leucomalachite Green (the reduced analog) lacks the hydroxyl moiety and cannot undergo this photo-dissociation; it remains colorless under UV unless a secondary chemical oxidant is present [1].

Evidence DimensionUV-triggered color generation and OH⁻ release
Target Compound DataRapid heterolytic cleavage releasing OH⁻ and forming colored cation under UV (~300 nm)
Comparator Or BaselineLeucomalachite Green (requires chemical/enzymatic oxidation; no photobase activity)
Quantified DifferenceBinary functional difference (Direct photo-cleavage vs. Oxidation-dependent)
ConditionsUV irradiation (280-300 nm) in organic or dosimeter matrix

Essential for procuring a material that acts as a standalone, light-activated pH-jumper and color former in radiation dosimeters and photochromic lenses.

Lipophilicity for Organic Matrix Integration

The uncharged carbinol base exhibits high lipophilicity and is readily soluble in non-polar organic solvents such as benzene, toluene, and chloroform, while being effectively insoluble in water[1]. Conversely, Malachite Green oxalate is highly water-soluble (up to 110 g/L at 24 °C) but precipitates or aggregates in non-polar organic systems [1]. This distinct solubility profile dictates its use in hydrophobic formulations.

Evidence DimensionSolubility in non-polar organic solvents vs. water
Target Compound DataHighly soluble in non-polar organics (toluene, chloroform); insoluble in water
Comparator Or BaselineMalachite Green oxalate (110 g/L in water; poor non-polar solubility)
Quantified DifferenceComplete phase inversion of solubility profile
ConditionsStandard ambient temperature and pressure (24–25 °C)

Dictates procurement for manufacturers formulating solvent-based photochromic inks, carbonless copy papers, or hydrophobic polymer resins where dye salts would fail to dissolve.

Precursor Suitability for High-Purity Salt Synthesis

In industrial dye synthesis, Malachite Green is often isolated as the carbinol base via organic solvent extraction to strip away water-soluble synthetic impurities and heavy metal residues [1]. The purified carbinol base in the organic phase (e.g., toluene) can then be reacted with specific, high-purity acids to yield custom salts [1]. Direct crystallization of the crude oxalate or chloride salts often traps these water-soluble impurities, necessitating yield-reducing fractional crystallization [1].

Evidence DimensionSynthetic impurity retention during isolation
Target Compound DataOrganic extraction of carbinol base leaves water-soluble impurities in the aqueous phase
Comparator Or BaselineDirect crystallization of MG oxalate (co-precipitates water-soluble impurities)
Quantified DifferenceEnables high-purity custom salt formation without fractional crystallization losses
ConditionsIndustrial biphasic extraction and salt conversion

Allows chemical manufacturers to procure a clean intermediate for synthesizing specialized, high-purity Malachite Green salts tailored to sensitive biological or electronic applications.

Radiochromic and UV Dosimetry

Procured as the active color-forming agent in 3D polymer gel dosimeters and film dosimeters where UV or ionizing radiation triggers the transition from the colorless carbinol to the intensely colored cation, providing a direct optical readout of radiation dose [1].

Light-Activated pH-Jump Systems (Photobases)

Selected for advanced chemical synthesis and materials science where a rapid, light-triggered release of hydroxide ions is required to catalyze localized base-catalyzed reactions or alter the pH of a microenvironment without adding liquid reagents[1].

Solvent-Based Photochromic Inks and Smart Coatings

Utilized in the formulation of security inks, anti-counterfeiting labels, and smart windows. Its high solubility in organic solvents allows seamless integration into hydrophobic polymer matrices, unlike the water-soluble salt forms [1].

Precursor for High-Purity Custom Dye Salts

Chosen by specialty chemical manufacturers as a clean, lipophilic intermediate to synthesize custom Malachite Green salts (e.g., specific organic acid salts) free from the heavy metal or inorganic salt contaminants often found in commercial bulk MG chloride or oxalate[2].

Physical Description

Green crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

346.204513457 Da

Monoisotopic Mass

346.204513457 Da

Heavy Atom Count

26

Melting Point

113.0 °C

UNII

680V7SFB75

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

510-13-4

Wikipedia

Malachite green carbinol base

General Manufacturing Information

Benzenemethanol, 4-(dimethylamino)-.alpha.-[4-(dimethylamino)phenyl]-.alpha.-phenyl-: ACTIVE

Dates

Last modified: 08-15-2023
Stocker et al. Multiphoton photoresists giving nanoscale resolution that is inversely dependent on exposure time. Nature Chemistry, doi: 10.1038/nchem.965, published online 23 January 2011 http://www.nature.com/nchem

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